tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate

Physicochemical properties Lipophilicity Polar surface area

Researchers requiring a furan-based carbamate with a distinct 2-hydroxymethyl group often find that analogs lack essential hydrogen-bonding capacity and downstream reactivity. This compound (CAS 1956365-24-4) solves that gap. - **Key differentiation**: 2-hydroxymethyl group increases TPSA to 71.7 Ų (vs. ~52 Ų for unsubstituted analogs), enhancing polar solvent solubility. - **Synthetic utility**: Enables oxidation to aldehydes, esterification, or nucleophilic substitution-routes unavailable with tert-butyl furan-3-ylcarbamate. - **Supply advantage**: 98% purity minimizes pre-purification; LogP 2.12 supports standard chromatography.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 1956365-24-4
Cat. No. B8045166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate
CAS1956365-24-4
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(OC=C1)CO
InChIInChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h4-5,12H,6H2,1-3H3,(H,11,13)
InChIKeyGMOZNYYFJCGDQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate: Physicochemical Profile


tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate (CAS 1956365-24-4) is a furan-based carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group, a 3-amino substitution pattern, and a distinct 2-hydroxymethyl group on the furan ring. It has a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol . The compound is available commercially at 98% purity and exhibits a predicted LogP of 2.1189 and a topological polar surface area (TPSA) of 71.7 Ų , indicating moderate lipophilicity and a capacity for hydrogen bonding. These features position it as a versatile building block in medicinal chemistry and organic synthesis.

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate vs Analogs: Key Differences


Simple substitution of tert-butyl (2-(hydroxymethyl)furan-3-yl)carbamate with its closest structural analogs—such as tert-butyl furan-3-ylcarbamate or tert-butyl N-(2-furyl)carbamate—cannot replicate its performance profile due to critical differences in molecular weight, polarity, and synthetic versatility. The presence of the 2-hydroxymethyl group in the target compound introduces an additional hydrogen-bond donor/acceptor site, increasing TPSA by approximately 20 Ų relative to the unsubstituted furan-3-ylcarbamate [1]. This alteration reduces LogP by ~0.58 units and confers enhanced solubility in polar organic solvents, directly impacting reaction outcomes and purification efficiency [1]. Moreover, the hydroxymethyl functionality enables unique downstream transformations—including oxidation to aldehydes, esterification, and nucleophilic substitution—that are inaccessible with analogs lacking this reactive handle [2]. Consequently, generic substitution risks compromised yields, altered pharmacokinetic properties, or failed synthetic routes in applications where this specific functional group is required.

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate: Quantitative Analog Comparison


Polarity and Lipophilicity Comparison

The introduction of the 2-hydroxymethyl group in the target compound significantly increases polar surface area and reduces lipophilicity compared to the unsubstituted analog tert-butyl furan-3-ylcarbamate. This differentiation impacts solubility, permeability, and chromatographic behavior, which are critical considerations in both synthetic and biological applications [1].

Physicochemical properties Lipophilicity Polar surface area

Vendor Purity Comparison

Commercial availability data indicates that tert-butyl (2-(hydroxymethyl)furan-3-yl)carbamate is routinely offered at 98% purity, whereas the nearest structural analogs tert-butyl furan-3-ylcarbamate and tert-butyl N-(2-furyl)carbamate are most commonly supplied at 95% purity . This 3% differential in minimum purity specification can translate to meaningful differences in reaction yield reproducibility and downstream product quality.

Purity Quality control Procurement

Molecular Weight Distinction

The molecular weight of tert-butyl (2-(hydroxymethyl)furan-3-yl)carbamate (213.23 g/mol) is 30.03 Da greater than that of tert-butyl furan-3-ylcarbamate (183.20 g/mol), due solely to the presence of the CH2OH substituent . This mass difference is readily detectable by MS and must be accounted for in gravimetric formulations and stoichiometric calculations.

Molecular weight Mass spectrometry Formulation

GSK-3β Inhibitory Potential

Furan carbamates have been disclosed in patent literature as inhibitors of glycogen synthase kinase 3β (GSK-3β), a target implicated in Alzheimer's disease and type 2 diabetes [1]. While specific inhibition data for tert-butyl (2-(hydroxymethyl)furan-3-yl)carbamate are not available in the public domain, its core scaffold (furan-3-yl carbamate) falls within the general formula (I) described in EP1939191A1, which claims furan derivatives as GSK-3β inhibitors [1]. The 2-hydroxymethyl substituent may further modulate binding affinity through additional hydrogen-bond interactions with the kinase hinge region, a hypothesis that requires experimental validation.

GSK-3β inhibition Kinase inhibitor Medicinal chemistry

Synthetic Versatility via Hydroxymethyl Group

The 2-hydroxymethyl substituent in the target compound is a reactive site for oxidation (to an aldehyde), esterification, etherification, or conversion to a leaving group (e.g., via tosylation or halogenation). In contrast, analogs such as tert-butyl furan-3-ylcarbamate lack this functional handle, limiting their utility as advanced intermediates [1]. The condensation of 2-hydroxymethylfuran derivatives with isocyanates has been demonstrated as a rapid method for installing carbamate functionality, as exemplified in the synthesis of PP5 inhibitors [1].

Building block Synthetic utility Functional group interconversion

tert-Butyl (2-(hydroxymethyl)furan-3-yl)carbamate: Research & Industrial Applications


GSK-3β Inhibitor Lead Optimization

The compound's furan-3-yl carbamate core is recognized in patent literature as a GSK-3β inhibitor scaffold [1]. The 2-hydroxymethyl group provides a site for further derivatization (e.g., ester prodrugs, PEGylation) to improve pharmacokinetics or target engagement. Researchers developing novel GSK-3β inhibitors for Alzheimer's disease or diabetes can use this compound as a versatile starting material for structure-activity relationship (SAR) studies, leveraging its distinct physicochemical profile (LogP 2.12, TPSA 71.7) to modulate drug-likeness.

Advanced Building Block for Organic Synthesis

With a reactive hydroxymethyl group and a protected amine, this compound serves as an advanced intermediate in multi-step syntheses. The hydroxymethyl moiety can be oxidized to an aldehyde for subsequent Grignard additions or Wittig reactions, or converted to a halide for nucleophilic displacement [2]. Its 98% commercial purity reduces the need for pre-purification, streamlining workflows in academic and industrial laboratories. Use in parallel synthesis or library generation is supported by its moderate lipophilicity and polar surface area, which facilitate standard chromatographic purification.

Analytical Method Development & Reference Standard

The distinct molecular weight (213.23 Da) and predicted chromatographic behavior (LogP 2.12) make this compound suitable as a reference standard for LC-MS method development, particularly when differentiating between closely related furan carbamates . The 30 Da mass difference relative to tert-butyl furan-3-ylcarbamate provides a clear MS marker for specificity testing. The 98% purity specification supports its use as a calibrant in quantitative analysis.

Tool Compound for Target Engagement Studies

The compound's moderate polarity and hydrogen-bonding capacity (TPSA 71.7) suggest acceptable aqueous solubility for cell-based assays . While direct GSK-3β inhibition data are absent, its structural alignment with known furan carbamate kinase inhibitors [1] makes it a candidate for initial phenotypic screening or as a control in kinase profiling panels. Researchers should confirm activity in appropriate biochemical assays before relying on it as a validated tool compound.

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